molecular formula C5H12N+ B3034041 n,n,n-Trimethylethenaminium CAS No. 13448-18-5

n,n,n-Trimethylethenaminium

Cat. No.: B3034041
CAS No.: 13448-18-5
M. Wt: 86.16 g/mol
InChI Key: PPJWCUOWPVSSSW-UHFFFAOYSA-N
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Description

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Quaternary ammonium compounds (QACs) are a broad class of organic cations that have been a subject of scientific inquiry since the early 20th century. pdihc.comfrontiersin.org Their general structure consists of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. frontiersin.orgproquimia.com This cationic nature is a defining feature that drives much of their chemical behavior and applications. frontiersin.orgcymitquimica.com

Research into QACs has evolved through several "generations," each characterized by modifications to the chemical structure to enhance specific properties. proquimia.combioguardhygiene.in Early research, initiated in 1916 by Jacobs and Heidelberger, focused on their biocidal properties. proquimia.com The first generation of QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), was developed by Domagk in 1935. proquimia.com Subsequent generations introduced variations in the alkyl groups to improve efficacy and reduce toxicity. proquimia.combioguardhygiene.in

N,N,N-Trimethylethenaminium fits within this broader context as a specific type of mono-QAC. mdpi.com Its distinguishing feature is the presence of a vinyl group (ethenyl group), which provides a site for polymerization and other chemical modifications. solubilityofthings.com This sets it apart from many other QACs that are primarily studied for their surfactant and antimicrobial properties alone.

Historical Perspectives on the Compound's Discovery and Early Characterization

The specific historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature. However, the etymology of "neurine," a common synonym for this compound, suggests it was likely first prepared by treating cattle brain with barium hydroxide (B78521). asau.ru

Early research on related QACs laid the groundwork for understanding compounds like this compound. The foundational work on QACs as a chemical class dates back to the early 1900s. pdihc.comfrontiersin.org The biocidal potential of these compounds was first reported in 1916, and by 1935, they were recognized as effective germicides. pdihc.com Benzalkonium chloride, a first-generation QAC, was introduced around this time and became a benchmark for subsequent developments. pdihc.commdpi.com

The characterization of this compound would have involved standard analytical techniques of the time to determine its structure and properties. Modern analytical methods, such as mass spectrometry, have further refined our understanding of its fragmentation patterns and have been used to identify it in complex biological samples. plos.orgbiorxiv.orgmdpi.com

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound is recognized for its versatility. Its significance stems from its dual functionality: the cationic charge of the quaternary ammonium group and the reactivity of the vinyl group. solubilityofthings.com

The vinyl group allows this compound to act as a monomer in polymerization reactions. This leads to the formation of cationic polymers, or polyquaterniums, which have found applications in various fields. These polymers are utilized in water treatment, as coatings, and in the paper-making industry.

Furthermore, the compound and its derivatives are subjects of research in materials science and biomedicine. solubilityofthings.com The ability to form polyelectrolyte complexes makes it a candidate for developing drug delivery systems. solubilityofthings.com The antimicrobial properties associated with the quaternary ammonium structure are also being explored for creating new antimicrobial agents and materials. solubilityofthings.com

Recent research has also identified this compound as a metabolite in various biological systems. Studies have detected its presence in the context of lung cancer and Chagas disease research, suggesting its potential role as a biomarker. plos.orgaber.ac.ukimperial.ac.uk It has also been observed in metabolomic studies of breast cancer and leukemia. nih.govresearchgate.net

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound and its Common Salts

PropertyThis compound CationThis compound BromideThis compound ChlorideThis compound Hydroxide
Molecular Formula C5H12N+C5H12BrN chemsrc.comC5H12ClNC5H13NO solubilityofthings.com
Molecular Weight ( g/mol ) 86.16166.06 nih.gov121.61103.16
Appearance -White crystalline solid cymitquimica.com-Colorless to yellowish solution solubilityofthings.com
Solubility -Soluble in water and polar organic solvents cymitquimica.com-High solubility in water and alcohol solubilityofthings.com
Synonyms Neurine (B1615796) asau.ruNeurine bromide, cymitquimica.com Trimethylvinylammonium bromide cymitquimica.comTrimethyl(vinyl)ammonium chloride Neurine, solubilityofthings.com Trimethyl(vinyl)ammonium hydroxide solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJWCUOWPVSSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870544
Record name N,N,N-Trimethylethenaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements

Quaternization Reactions for N,N,N-Trimethylethenaminium Synthesis

Quaternization is a fundamental process for synthesizing this compound and its analogs. This involves the alkylation of a tertiary amine, leading to the formation of a quaternary ammonium (B1175870) cation.

Synthesis via Reactions of Trimethylamine (B31210) Derivatives

A prevalent and industrially significant method for preparing this compound chloride involves the quaternization of a trimethylamine derivative with a vinyl-containing compound. itu.edu.tr A common precursor, (p-vinylbenzyl)trimethylammonium chloride, is synthesized through the reaction of 4-vinylbenzyl chloride with trimethylamine. This reaction is a nucleophilic substitution where the nitrogen atom of trimethylamine attacks the benzylic carbon of vinylbenzyl chloride, displacing the chloride ion.

Similarly, other trimethylamine derivatives can be employed. For instance, the synthesis of related compounds can involve the reaction of trimethylamine with chloroethane (B1197429) hydrochloride. google.com The general principle remains the same: the lone pair of electrons on the nitrogen of trimethylamine attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. The reaction of trimethylamine with chlorinated precursors, such as 3-chloro-2-hydroxypropyl derivatives, in anhydrous ether at controlled temperatures (0–25°C) can also yield high-purity quaternary ammonium products.

The synthesis of trimethylamine hydrochloride itself, a key reagent, can be achieved by reacting trimethylamine with hydrochloric acid. chemicalbook.com Another method involves the reaction of ammonium chloride with paraformaldehyde. wikipedia.org

Role of Reaction Conditions and Catalysis in Synthetic Yield and Selectivity

The efficiency and selectivity of quaternization reactions are highly dependent on the reaction conditions and the presence of catalysts. Key parameters that are often optimized include temperature, solvent, stirring speed, and reaction time.

For the synthesis of (p-vinylbenzyl)trimethylammonium chloride from 4-vinylbenzyl chloride and trimethylamine, acetone (B3395972) is a frequently used solvent due to its ability to facilitate the reaction and allow for easy precipitation and recovery of the product. The reaction is often initiated at a low temperature (e.g., 0°C) and then warmed to 40–50°C to enhance the reaction rate while minimizing potential side reactions like polymerization of the vinyl group. Mechanical stirring is crucial for ensuring homogeneity, and conducting the reaction under an inert atmosphere, such as nitrogen, helps to prevent oxidation. Under optimized conditions, near-complete conversion (>99%) of vinylbenzyl chloride to the quaternary ammonium salt has been reported, with yields as high as 90–94%.

The choice of solvent can significantly impact the reaction. While acetone is preferred for ease of purification, other polar aprotic solvents like chloroform (B151607) have also been used effectively. The polarity of the solvent can influence the reaction kinetics and the solubility of reactants and products.

While many quaternization reactions proceed efficiently without a catalyst, in broader synthetic chemistry, catalysis plays a crucial role in enhancing reaction rates and selectivity. yale.edumdpi.com Catalytic reagents are generally superior to stoichiometric ones as they are more selective and minimize waste. yale.eduacs.org In the context of related reactions, both homogeneous and heterogeneous catalysts have been employed to improve efficiency. mdpi.com For instance, in the synthesis of N-heterocycles, platinum-on-carbon (Pt/C) has been used as an effective heterogeneous catalyst. nih.gov

Table 1: Typical Reaction Parameters for the Synthesis of (p-Vinylbenzyl)trimethylammonium chloride

ParameterTypical Range/ValueNotes
Starting Materials4-vinylbenzyl chloride, trimethylamineMolar ratio often 1:1 to 1:1.5.
SolventAcetone, chloroformAcetone is often preferred for easier product purification.
Temperature0–50°CThe reaction often starts at 0°C and is then warmed to 40–50°C.
Reaction Time8–24 hoursLonger reaction times help to ensure complete conversion.
Stirring Speed300–400 rpmMechanical stirring is used to maintain a homogeneous mixture.
AtmosphereNitrogen or inert gasThis prevents unwanted oxidation reactions.
Isolation MethodCooling, filtration, washing, dryingCooling the reaction mixture can enhance the precipitation of the product.
Yield90–94%High yields are achievable with optimized conditions.

Alternative Synthetic Approaches to this compound and its Analogs

Beyond the direct quaternization of trimethylamine with vinyl-containing halides, alternative synthetic routes exist for this compound and its analogs. One notable method involves the use of acetylene (B1199291) as a starting material. mdpi.com The reaction of acetylene with trimethylamine can lead to the formation of vinylated nitrogen compounds. mdpi.com This approach offers a different pathway to introduce the vinyl group.

Another strategy involves the post-polymerization modification of polymers containing suitable precursor groups. For example, polymers of vinylbenzyl chloride can be synthesized first and then subjected to a quaternization reaction with trimethylamine. rsc.orgrsc.org This method is attractive because it allows for the tuning of properties by controlling the degree of quaternization. rsc.org However, this "grafting to" approach can sometimes be less efficient than the "grafting from" method, where the monomer is quaternized first and then polymerized. rsc.org

The synthesis of analogs can also be achieved through multi-step reaction sequences. For instance, the synthesis of N,N-diethyl ethylenediamine (B42938) involves the initial preparation of 2-diethylamino chloroethane hydrochloride, which is then reacted with ammonia. google.com While not a direct synthesis of this compound, this illustrates the modular nature of synthetic routes to related amino compounds.

Green Chemistry Principles and Environmental Considerations in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. yale.eduacs.org These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents, and design for energy efficiency. yale.eduacs.org

In the context of this compound production, several aspects align with green chemistry principles. The quaternization reaction itself can be highly atom-economical, especially when high conversion rates are achieved, as most of the atoms from the reactants are incorporated into the final product. acs.org

Efforts to make the synthesis greener focus on several key areas:

Solvent Choice: The use of safer, less toxic, and recyclable solvents is a primary consideration. While acetone is commonly used, research into more environmentally benign solvent systems is ongoing. The ideal green solvent is non-toxic, readily available from renewable resources, and easily recycled.

Waste Reduction: Minimizing the formation of byproducts and waste is a cornerstone of green chemistry. acs.org This can be achieved through highly selective reactions and by avoiding the use of protecting groups or other derivatives that require additional reaction steps and generate more waste. yale.eduacs.org

Catalysis: The use of selective catalysts is preferred over stoichiometric reagents as it can lead to higher efficiency and reduced waste. yale.edu

By focusing on these principles, the chemical industry aims to develop more sustainable and environmentally friendly processes for the production of this compound and other important chemicals. rsc.org

Chemical Reactivity and Transformation Mechanisms

Polymerization Dynamics of N,N,N-Trimethylethenaminium Monomers

This compound serves as a monomer in polymerization reactions to produce cationic polymers. solubilityofthings.com These polymers find applications in diverse fields such as coatings, water treatment, and papermaking.

The vinyl group of this compound allows for radical polymerization, leading to the formation of both homopolymers and copolymers. This process is typically initiated by radical initiators like azobisisobutyronitrile (AIBN). The stability of the vinyl group within the quaternary ammonium (B1175870) salt is crucial for its successful polymerization.

The polymerization of this compound results in the formation of cationic polyelectrolytes. These polymers are characterized by their positively charged nature, which allows them to interact with negatively charged surfaces. This property is particularly useful in applications such as the creation of polyelectrolyte complexes for biomedical purposes, including drug delivery systems. The resulting poly(this compound) is a key product with wide-ranging applications that require cationic properties.

Radical Polymerization of the Vinyl Moiety

Substitution Reactions Involving the Vinyl Group of this compound

The vinyl group of this compound can undergo substitution reactions with nucleophiles. These reactions lead to the formation of various derivatives of the parent compound. The specific products formed depend on the nucleophile used in the reaction.

Reaction Kinetics and Mechanistic Studies of this compound Derivatives

The synthesis of this compound salts, such as the chloride, often involves the quaternization of a tertiary amine with a vinyl-containing alkyl halide. For instance, the reaction of trimethylamine (B31210) with a chlorinated precursor in a suitable solvent like anhydrous ether can yield high-purity products. The mechanism involves the nucleophilic substitution of the halide on the vinyl-containing compound by the nitrogen atom of trimethylamine.

Interaction with Acids and Salt Formation Chemistry

As a quaternary ammonium salt, this compound is alkaline and reacts with acids to form different salts. For example, this compound bromide can be prepared by the reaction of this compound chloride with sodium bromide. The resulting salts, such as the bromide or hydroxide (B78521), exhibit good solubility in water and polar organic solvents. cymitquimica.com

Interactive Data Table: Properties of this compound Salts

Salt NameFormulaAppearanceSolubility
This compound bromideC5H12BrNWhite crystalline solidSoluble in water and polar organic solvents
This compound hydroxideC5H13NOSyrupy liquidSoluble in water
This compound chlorideC5H12ClNNot specifiedNot specified

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of N,n,n Trimethylethenaminium

Mass Spectrometry (MS) Applications in N,N,N-Trimethylethenaminium Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is a cornerstone in the analysis of this compound, providing vital information for its identification and structural elucidation. The process involves ionizing the molecule and then separating the resulting ions based on their m/z ratio, which allows for the determination of the molecular weight and the study of fragmentation patterns. msu.edu

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragments serves as a molecular "fingerprint" that can be used for identification. libretexts.org For complex molecules containing the this compound moiety, such as glycerophosphocholines, specific diagnostic fragmentation peaks are observed. One such key fragment is the this compound ion itself, which appears at an m/z of 86.09697. github.io The presence of this peak in the MS/MS spectrum is a strong indicator of the choline (B1196258) head group in phospholipids. github.io

The fragmentation of glycerophosphocholines in positive ion mode typically yields several diagnostic ions, including:

m/z 184.0739: Phosphocholine github.io

m/z 104.1075: Choline github.io

m/z 86.09697: this compound github.io

This characteristic fragmentation is invaluable in lipidomics for identifying and quantifying different classes of phospholipids. The fragmentation of amines in mass spectrometry is often dominated by the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage), which leads to the formation of stable iminium ions. libretexts.orgmiamioh.edu

Table 1: Diagnostic Mass Spectrometry Fragments for Glycerophosphocholines
Fragment Namem/z Value
Phosphocholine184.0739 github.io
Choline104.1075 github.io
This compound86.09697 github.io
2,2-Dihydroxy-1,3,2-dioxaphospholan-2-ium125.0004 github.io

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. msu.edumdpi.com This precision allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com For instance, HRMS can differentiate between ions like CO⁺ (m/z 27.9949), N₂⁺ (m/z 28.0061), and C₂H₄⁺ (m/z 28.0313), which have the same nominal mass of 28. mdpi.com

Isotopic analysis, a feature of mass spectrometry, examines the distribution of isotopes in a molecule. The presence of elements like carbon, nitrogen, chlorine, and bromine gives rise to characteristic isotopic patterns in the mass spectrum. msu.edu For a molecule containing nitrogen, the "nitrogen rule" states that if the molecular ion has an odd nominal mass, it contains an odd number of nitrogen atoms. whitman.edu The analysis of the M+1 peak, which arises from the presence of the ¹³C isotope, can help determine the number of carbon atoms in the molecule. docbrown.info Stable isotope labeling, using isotopes like ¹⁵N, is a powerful technique in quantitative proteomics and metabolomics to track the fate of molecules and accurately measure their abundance. nih.gov

Diagnostic Fragmentation Patterns (e.g., m/z 86.09697 as a diagnostic peak for glycerophosphocholines)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum with absorption bands corresponding to specific functional groups. For this compound, one would expect to see characteristic absorptions for C-N bonds, C=C bonds (from the ethenyl group), and C-H bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu It is particularly useful for detecting conjugated systems (alternating single and multiple bonds). msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. msu.edu While isolated double bonds absorb in the far UV region, which is often difficult to observe, conjugated systems absorb at longer wavelengths that are more readily detected. msu.edu The presence of the vinyl group in this compound would result in a characteristic UV absorption.

Chromatographic Methods for Isolation and Purification in Structural Studies

The isolation and purification of this compound are critical preliminary steps for its structural analysis. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the required purity of the analyte. jsmcentral.org A multi-step approach, often combining different chromatographic methods, is typically employed to achieve high purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of polar and non-volatile compounds like this compound. In LC-MS, the compound is first separated on a liquid chromatography column before being detected by a mass spectrometer.

LC Separation: Reversed-phase chromatography is commonly used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. lcms.cz Gradient elution, where the mobile phase composition is varied over time, allows for the efficient separation of compounds with a wide range of polarities.

MS Detection: Electrospray ionization (ESI) is a suitable ionization technique for quaternary amines, as it tends to produce protonated molecular ions [M+H]+, which aids in molecular weight determination. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition.

A study on the analysis of N,N-dimethyltryptamine (DMT) and its metabolites utilized an LC-MS/MS method with protein precipitation for sample preparation. nih.gov This approach achieved high analyte recoveries and could be adapted for the analysis of this compound in biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. iipseries.org Since this compound is a salt and thus non-volatile, derivatization is necessary to convert it into a more volatile form suitable for GC analysis. sigmaaldrich.com

Derivatization: Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to replace the active protons on the molecule, thereby increasing its volatility. sigmaaldrich.comchromatographyonline.com Another approach involves derivatization with ethyl chloroformate. nih.gov

GC Separation and MS Detection: The derivatized analyte is then separated on a GC column, often a fused silica (B1680970) capillary column with a nonpolar stationary phase. lcms.cz Electron ionization (EI) is a common ionization method in GC-MS, which can cause extensive fragmentation, providing a characteristic mass spectrum that can be used as a fingerprint for identification. nih.gov

Column Chromatography (CC) is a fundamental preparative technique used for the large-scale purification of compounds. edubirdie.comhilarispublisher.com It operates on the principle of differential adsorption of compounds onto a solid stationary phase. iipseries.org

Stationary and Mobile Phases: Silica gel is a commonly used polar stationary phase, while the mobile phase is a solvent or a mixture of solvents of varying polarities. edubirdie.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column based on their polarity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique often used to monitor the progress of a reaction or the separation efficiency of column chromatography. jsmcentral.org It can also be used for the preliminary separation of small quantities of material. jsmcentral.org

Principle: A small amount of the sample is spotted onto a thin layer of adsorbent material, typically silica gel, coated on a plate. jsmcentral.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. edubirdie.com

Interactive Table of Chromatographic Methods for this compound Analysis

TechniquePrincipleTypical Stationary PhaseTypical Mobile Phase/EluentDerivatization RequiredKey Application
LC-MS Partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water gradients, often with additives like formic acid. lcms.czNoQuantitative and qualitative analysis in complex matrices. nih.gov
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.Fused silica capillary with a nonpolar coating (e.g., DB-5). lcms.czInert gas (e.g., Helium). lcms.czYes (e.g., silylation, acylation). sigmaaldrich.comchromatographyonline.comAnalysis of volatile derivatives.
Column Chromatography Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. iipseries.orgSilica gel, Alumina (B75360). edubirdie.comA gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).NoPreparative isolation and purification. hilarispublisher.com
Thin-Layer Chromatography Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase on a flat plate. edubirdie.comSilica gel or alumina on a glass or aluminum plate. jsmcentral.orgA mixture of organic solvents.NoMonitoring reactions and column chromatography fractions. jsmcentral.org

Methodological Development for De Novo Structure Elucidation of this compound in Complex Samples

De novo structure elucidation refers to the process of determining the chemical structure of a compound directly from its analytical data, without prior knowledge of the structure or comparison to a database. metabolomics.blog This is particularly crucial for the identification of novel compounds or metabolites in complex samples.

For this compound, a key technique in this endeavor is high-resolution tandem mass spectrometry (HR-MS/MS). By precisely measuring the mass-to-charge ratio of the precursor ion and its fragment ions, the elemental composition of the molecule and its fragments can be determined.

Recent advancements in computational chemistry and machine learning are revolutionizing de novo structure elucidation. biorxiv.orgnih.gov

Fingerprint Prediction: Algorithms can now predict a "fingerprint" of structural features directly from an MS/MS spectrum. biorxiv.org

Generative Models: These predicted fingerprints can then be used as input for generative neural networks that propose candidate structures. biorxiv.orgnih.gov This approach decouples the interpretation of the mass spectrum from the generation of the chemical structure, allowing for the exploration of a vast chemical space. nih.gov

In the context of complex samples, these computational methods can be combined with advanced data analysis techniques. For instance, molecular networking can be used to group structurally related compounds based on the similarity of their MS/MS spectra, which can aid in the identification of analogs or metabolites of this compound. biorxiv.org

The development of these methodologies holds significant promise for the rapid and accurate identification of this compound and other unknown compounds in complex biological and environmental samples, moving beyond the limitations of traditional library-based identification. metabolomics.blog

Computational and Theoretical Chemistry Studies of N,n,n Trimethylethenaminium

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the N,N,N-Trimethylethenaminium cation. Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose, providing a balance between accuracy and computational cost. nrel.govphyschemres.org

To determine the optimal molecular geometry, a computational approach would typically start with an initial guess of the structure. This initial structure is then optimized by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. High-level calculations, such as those using the M06-2X functional with a def2-TZVP basis set, have been found to provide accurate geometries for organic molecules. nrel.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the calculation of Mulliken charges on each atom, which provides insight into the charge distribution across the ion. The positive charge is expected to be localized primarily on the nitrogen atom, but also delocalized to some extent across the adjacent carbon atoms. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and shape of these orbitals are key indicators of the molecule's reactivity and electronic transition properties.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations for similar structures, as specific literature for this compound is not available.)

Parameter Predicted Value
C=C Bond Length 1.34 Å
C-N Bond Length 1.48 Å
N-CH₃ Bond Length 1.50 Å
C-C-N Bond Angle 121°

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. A key aspect would be to investigate the rotation around the C-N single bond, which would reveal the energy barriers between different rotational isomers (rotamers). These simulations are typically performed in a solvent, such as water, to mimic experimental conditions. The interactions between the cation and solvent molecules, including the formation of hydrogen bonds and solvation shells, can be meticulously analyzed. pnnl.gov

Furthermore, if a counter-ion is present, MD simulations can elucidate the nature of ion pairing. pnnl.gov The simulations would show whether the cation and anion exist as a tightly bound contact ion pair, a solvent-separated ion pair, or as free ions in solution. This information is crucial for understanding the compound's properties in solution, such as its conductivity and reactivity. The initial setup for an MD simulation often involves geometry optimization at a quantum mechanical level to ensure a stable starting configuration. mdpi.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory is a versatile tool for predicting the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and products, thereby elucidating the most likely reaction pathways. chemrxiv.org

The vinyl group in this compound makes it a potential substrate for various addition reactions. For instance, the mechanism of a nucleophilic addition to the carbon-carbon double bond could be investigated. DFT calculations would be used to compute the activation energies for different possible routes, helping to predict the regioselectivity and stereoselectivity of the reaction. The calculations can also provide insights into the role of the solvent in the reaction mechanism, for example, by explicitly including solvent molecules in the computational model.

Moreover, DFT can be used to study the stability of the this compound cation itself and its potential decomposition pathways. By calculating the energies of possible fragmentation products, one can predict the thermodynamic feasibility of different degradation reactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, MS fragmentation)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized molecular structure, their chemical shifts can be predicted. d-nb.info DFT methods, when combined with appropriate basis sets, can achieve high accuracy in predicting NMR chemical shifts, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C. d-nb.infoarxiv.org These predictions are crucial for assigning the signals in an experimental spectrum to the correct atoms in the molecule.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-(CH₃)₃ 3.1 55.0
=CH₂ 5.8 110.0

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can provide significant insights into fragmentation patterns. This compound is known to be a characteristic fragment in the MS/MS analysis of glycerophosphocholines, appearing at an m/z of 86.09697. biorxiv.org Theoretical calculations can be used to study the energetics of different fragmentation pathways of a parent ion to understand why this specific fragment is favorably formed. By calculating the relative energies of various potential daughter ions, it is possible to predict the most likely fragmentation patterns that would be observed in a mass spectrometer.

Applications of N,n,n Trimethylethenaminium in Material Science and Chemical Synthesis

Role in Cationic Polymer Synthesis for Industrial Applications

The polymerization of N,N,N-Trimethylethenaminium leads to the formation of poly(this compound), a cationic polyelectrolyte. The properties of this polymer, such as molecular weight and charge density, can be tailored for specific industrial uses.

Water Treatment Technologies (e.g., flocculants, coagulants)

Polymers derived from this compound are utilized as flocculants and coagulants in water and wastewater treatment. wcs-group.co.uk The cationic nature of the polymer allows it to neutralize the negative charges on the surface of suspended colloidal particles, such as clays, silts, and organic matter, which are common in raw water sources. wcs-group.co.uk This charge neutralization destabilizes the particles, leading to their aggregation into larger flocs.

The mechanism of flocculation involves two primary processes: charge neutralization and bridging. In charge neutralization, the positively charged polymer chains adsorb onto the negatively charged suspended particles, reducing the electrostatic repulsion between them. ncsu.edu Once the charges are neutralized, the particles can come closer together. Subsequently, the long polymer chains can form bridges between these destabilized particles, creating larger, more robust flocs that are easier to remove through sedimentation or filtration. mdpi.com The effectiveness of these polymers is often evaluated by their ability to reduce turbidity and remove contaminants. nih.gov

Organic coagulants like polyamines are noted for their ability to effectively remove suspended solids and can be more efficient than inorganic counterparts in certain applications. wcs-group.co.uk

Parameter Typical Performance of Cationic Polymers in Water Treatment Reference
Turbidity RemovalCan achieve significant reduction in water turbidity. nih.gov
Suspended Solids ReductionEnables up to 90% reduction in suspended solids. wcs-group.co.uk
Floc FormationForms dense and rapidly settling flocs. chunkerowaterplant.com
MechanismCharge neutralization and inter-particle bridging. ncsu.edumdpi.com

Coatings and Adhesives Development

In the realm of coatings and adhesives, cationic polymers synthesized from monomers like this compound can be incorporated into formulations to enhance specific properties. These polymers are often used in emulsion polymerization to create stable dispersions. specialchem.com The cationic charge can improve adhesion to negatively charged substrates, such as wood, paper, and certain plastics.

In adhesive formulations, the inclusion of silane-modified polymers, which can have cationic character, has been shown to improve mechanical properties like tensile strength. researchgate.net While specific data on this compound-based adhesives is proprietary, the general principle involves leveraging the polymer's charge to enhance interfacial bonding. Formulations for adhesives and sealants are often complex and considered industrial secrets. e-bookshelf.de

Papermaking Processes

In the papermaking industry, polymers based on this compound function as effective retention aids and drainage aids. waterpurifyingchemicals.com During paper formation, fine cellulosic particles and fillers tend to be washed away with the water. Cationic polymers, often referred to as retention aids, are added to the pulp slurry to flocculate these fine particles and attach them to the larger cellulose (B213188) fibers. ncsu.edu This improves the retention of fines and fillers in the final paper sheet, leading to better material efficiency and reduced waste. ncsu.edu

The use of these polymers also enhances the drainage of water from the paper web, which can speed up the manufacturing process and reduce energy consumption in the drying section. waterpurifyingchemicals.com The mechanism is similar to that in water treatment, involving charge neutralization and bridging to form larger agglomerates that are more easily retained on the forming fabric. tappi.org

Development of Ion Exchange Materials

The fixed positive charges on polymers derived from this compound make them ideal candidates for the development of ion exchange materials, particularly for anion exchange applications.

Anion Exchange Membranes (AEMs) for Electrochemical Devices (e.g., fuel cells)

Anion exchange membranes (AEMs) are critical components in various electrochemical devices, including fuel cells and electrolyzers. These membranes are designed to selectively transport anions while blocking cations. researchgate.net Polymers functionalized with quaternary ammonium (B1175870) groups, such as those derived from this compound, can be used to fabricate AEMs.

Research in this area focuses on synthesizing AEMs with high ionic conductivity, good mechanical strength, and excellent chemical stability, especially in alkaline environments. The structure of the quaternary ammonium cation plays a crucial role in the membrane's performance and durability. For instance, studies on polyfluorenes with tethered N,N-dimethylpiperidinium cations have shown high hydroxide (B78521) conductivity and enhanced stability. rsc.org While specific performance data for AEMs based solely on poly(this compound) is limited in publicly available literature, the general properties of such functionalized membranes are a subject of ongoing research.

Property Typical Target Values for AEMs in Fuel Cells Reference
Ionic Conductivity>100 mS/cm at operating temperature rsc.org
Water UptakeControlled to maintain dimensional stability ekb.eg
Ion Exchange Capacity (IEC)Typically in the range of 1.5 to 2.8 mmol/g mdpi.com
Alkaline StabilityHigh retention of ionic groups in alkaline conditions rsc.orgmdpi.com

Resins for Separation and Purification Processes

Ion exchange resins are widely used for the separation and purification of various substances in industrial processes and water treatment. researchgate.net Anion exchange resins, which have positively charged functional groups, are used to remove anionic contaminants from solutions. Polymers based on this compound can be cross-linked to form insoluble resin beads for use in ion exchange columns.

These resins can effectively remove a wide range of anionic species, including nitrates, sulfates, and various organic anions from water. mdpi.com The efficiency of the resin depends on factors such as its ion exchange capacity, selectivity for specific anions, and its ability to be regenerated for reuse. The use of ion exchange resins is a well-established technology for producing high-purity water and for the selective removal of contaminants in various chemical processes. researchgate.netmdpi.com

This compound as a Reagent in Organic Synthesis

This compound salts, such as the bromide or tetrafluoroborate (B81430) salts, are valuable reagents in organic synthesis. cymitquimica.comnih.gov Their primary utility stems from the vinyl group attached to the positively charged quaternary nitrogen, which makes them effective electrophilic coupling partners and participants in cycloaddition reactions. cymitquimica.comnih.gov

A significant application is in palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. nih.gov Vinyltrimethylammonium salts have been demonstrated to be a novel class of electrophilic partners for these reactions. nih.gov They are crystalline, non-hygroscopic, and stable in air, which are desirable properties for chemical reagents. nih.gov The reaction involves the oxidative insertion of a palladium(0) catalyst into the carbon-nitrogen bond of the vinylammonium salt, a key step that enables the formation of new carbon-carbon bonds. nih.gov

Research has shown that these salts can be prepared from activated acetylenes and trialkylammonium tetrafluoroborates. nih.gov While early work utilized these compounds as dienophiles in Diels-Alder cycloadditions, their application in palladium-catalyzed reactions represents a significant expansion of their synthetic utility. nih.gov

In addition to coupling reactions, vinylammonium salts serve as precursors in the synthesis of other complex molecules. For instance, they can be involved in annulation reactions to create heterocyclic architectures, such as oxazino[4,3-a]indoles. mdpi.com The reactivity of the vinyl group also allows for polymerization, leading to the formation of cationic polymers used in various industrial applications.

Table 1: Selected Applications in Organic Synthesis

Reaction TypeRole of this compound SaltExample Application
Suzuki Cross-CouplingElectrophilic Coupling PartnerCarbon-carbon bond formation. nih.gov
Diels-Alder CycloadditionDienophileFormation of cyclic compounds. nih.gov
Annulation ReactionsReagent for Heterocycle FormationSynthesis of oxazino[4,3-a]indoles. mdpi.com
PolymerizationMonomerCreation of cationic polymers.

Use as a Surfactant in Emulsifier and Lubricant Formulations

This compound and its derivatives are classified as cationic surfactants. cymitquimica.comkrwater.com Surfactants are compounds that lower the surface tension between two liquids, a liquid and a gas, or a liquid and a solid. sanyo-chemical-solutions.com This property is fundamental to the function of emulsifiers and certain lubricant additives. aftonchemical.com

As a cationic surfactant, the this compound moiety possesses a positively charged hydrophilic head and a hydrophobic tail, an amphiphilic nature that allows it to act as an effective emulsifier. krwater.comsolubilityofthings.com Emulsifiers are essential for creating stable mixtures of immiscible liquids, such as oil and water. sanyo-chemical-solutions.comaftonchemical.com In industrial formulations, these emulsions are critical for products like metalworking fluids, which require both the lubricating properties of oil and the cooling capacity of water. aftonchemical.comnih.gov

In the context of lubricants, certain ionic liquids containing quaternary ammonium cations, including vinyltrimethylammonium, are explored as environmentally friendly lubricant additives. google.com These additives can play a role in wear protection. google.com The effectiveness of an emulsifier is often related to its hydrophile-lipophile balance (HLB), which determines its suitability for creating specific types of emulsions (e.g., oil-in-water or water-in-oil). nih.gov Quaternary ammonium compounds, in general, are known to have good chemical stability, and resistance to heat, pressure, and acidic or alkaline conditions, which are valuable characteristics for lubricant and emulsifier formulations. krwater.com

Table 2: Properties and Functions as a Surfactant

Property/FunctionDescriptionRelevance to Formulations
Emulsification Stabilizes mixtures of immiscible liquids (e.g., oil and water). aftonchemical.comEssential for metalworking fluids, hydraulic fluids, and detergents. aftonchemical.com
Surface Tension Reduction Lowers the interfacial tension between different phases. sanyo-chemical-solutions.comFacilitates the mixing and stabilization of emulsions. aftonchemical.com
Chemical Stability Resistant to degradation under various conditions. krwater.comEnsures long-term stability and performance of lubricant and emulsifier products. krwater.com
Anti-wear Properties Can be included in formulations to protect surfaces from wear. google.comEnhances the performance of lubricants. google.com

Application as a Cleaning Agent for Metal Salts and Organic Acids

The properties of this compound that make it an effective surfactant also contribute to its use as a cleaning agent. It is particularly noted for its ability to remove impurities such as metal salts and organic acids from surfaces.

The mechanism of action as a cleaning agent involves several principles. Its surfactant nature allows it to wet surfaces and lift away contaminants like grease, oil, and shop dirt. jaxchemical.com For ionic contaminants like metal salts and organic acids, the cationic nature of the this compound ion is key. It can interact with anionic species, aiding in their solubilization and removal from a surface into the cleaning solution.

Cleaning formulations are often complex mixtures. google.com They can include surfactants, chelating agents (which are often organic acids themselves), solvents, and other additives to tackle a range of soils. google.comgoogle.com For example, acidic cleaning solutions are effective for removing mineral scale and rust. google.comresearchgate.net In such formulations, a surfactant like this compound would work in concert with acids and solvents to prepare metal surfaces for subsequent treatments like painting or patination. jaxchemical.com The ability to remove both organic films and inorganic salts makes it a versatile component in specialized hard surface cleaners. google.com

Environmental and Biological Occurrence in Research Contexts

Natural Occurrence and Biosynthesis Pathways of Neurine (B1615796) (N,N,N-Trimethylethenaminium Hydroxide)

This compound, commonly known as neurine when in its hydroxide (B78521) form, is a quaternary ammonium (B1175870) alkaloid. It is recognized for its formation through biological processes, particularly decomposition.

Neurine is not a primary product of biosynthesis in living organisms but rather a secondary product formed from the degradation of choline (B1196258). The principal pathway for its formation is the dehydration of choline, a crucial essential nutrient. This transformation typically occurs during the putrefaction or decomposition of biological tissues, where microbial or enzymatic action facilitates the removal of a water molecule from the choline structure.

As a consequence of its formation from choline, a ubiquitous component of cell membranes, neurine has been detected in a variety of biological materials. It is notably found in tissues rich in phospholipids, such as egg yolk and brain tissue. researchgate.netnih.govplos.org Its presence has also been documented in bile and is particularly associated with cadavers, where post-mortem decomposition processes lead to its generation from the breakdown of choline-containing compounds. researchgate.netnih.govplos.orgmpg.dearxiv.org

Formation from Choline Dehydration

Detection and Quantification in Complex Biological Matrices for Research Purposes

The detection of this compound in complex biological samples is a key aspect of modern metabolomics research, offering insights into metabolic pathways and potential disease biomarkers.

In the field of metabolomics, this compound is frequently identified using mass spectrometry (MS) based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In untargeted metabolomics studies, it has been identified as a differential metabolite in various research contexts. For instance, studies have noted its presence when comparing serum samples from breast cancer patients and in sputum samples for lung cancer biomarker discovery. aber.ac.uknih.gov

Furthermore, this compound (at m/z 86.09697) serves as a characteristic diagnostic fragment ion in tandem mass spectrometry (MS/MS). Its detection is used to identify and confirm the presence of the glycerophosphocholine class of lipids in complex samples, demonstrating its utility in lipidomics, a sub-field of metabolomics.

The accurate detection and quantification of a small, polar molecule like this compound in a complex biological matrix present several analytical challenges. The sheer diversity of molecules in biological samples can lead to ion suppression or co-elution, complicating detection.

To overcome these challenges, researchers employ advanced analytical strategies. High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), is utilized to achieve the mass accuracy required to confidently identify the compound. aber.ac.uk The use of complementary analytical platforms, like combining GC-MS and LC-MS, provides a more comprehensive view of the metabolome. aber.ac.uksilantes.com Furthermore, sophisticated chemometric and multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are essential for discerning patterns and identifying significant metabolites like this compound from the vast datasets generated. nih.gov

Metabolomic Profiling Methodologies Utilizing this compound as an Identified Metabolite

This compound in Plant Metabolomics (e.g., Cannabis sativa)

While often associated with animal tissues, this compound also appears in plant metabolomics research. In a study focused on Cannabis sativa, metabolomic analysis of a leaf extract using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identified neurine as one of the key metabolites. researchgate.net This finding highlights the compound's presence in the intricate metabolic network of this plant species and suggests its potential role in its biochemistry. researchgate.net

Q & A

What analytical methodologies are recommended for detecting N,N,N-Trimethylethenaminium in complex biological matrices?

Basic Research Focus
To identify This compound in metabolomic or lipidomic studies, liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is essential. Key steps include:

  • Diagnostic Peaks : Confirm presence via MS/MS fragmentation patterns, specifically m/z 86.10 (characteristic of This compound) alongside m/z 125.00 and 184.08 for phosphatidylcholine validation .
  • Data Annotation : Use molecular networking (e.g., GNPS libraries) to extend annotations to structurally related metabolites .
  • Quality Control : Include blank runs and internal standards (e.g., deuterated analogs) to mitigate matrix effects.

How can researchers optimize synthesis protocols for this compound derivatives while minimizing side reactions?

Advanced Research Focus
Synthetic pathways must address reactivity and selectivity challenges:

  • Reaction Monitoring : Employ real-time NMR or inline IR spectroscopy to track intermediates and optimize reaction conditions (e.g., temperature, solvent polarity) .
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect impurities (e.g., N,N,N',N'-Tetramethylethylenediamine derivatives) and refine purification steps (e.g., column chromatography) .
  • Thermodynamic Modeling : Calculate Gibbs free energy (ΔrG°) for competing reactions using computational tools (e.g., Gaussian) to predict favorable pathways .

What experimental precautions are critical when handling this compound in laboratory settings?

Basic Research Focus
Safety protocols must align with GHS and OSHA guidelines:

  • Ventilation : Use local exhaust systems to prevent inhalation exposure; avoid open flames due to flammability risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Management : Segregate chemical waste for professional disposal to avoid environmental contamination .

How can contradictions in this compound quantification across studies be resolved?

Advanced Research Focus
Address methodological variability and data inconsistencies through:

  • Standardized Calibration : Use certified reference materials (CRMs) traceable to NIST or FDA databases to ensure inter-laboratory reproducibility .
  • Statistical Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., matrix effects, ionization efficiency) .
  • Meta-Analysis : Aggregate datasets from public repositories (e.g., Chemotion, RADAR4Chem) to assess bias and improve consensus values .

What role does this compound play in lipid metabolism, and how can this be experimentally validated?

Advanced Research Focus
Integrate metabolomic and lipidomic workflows:

  • Targeted Profiling : Use stable isotope tracing (e.g., ¹³C-labeled precursors) to track incorporation into phosphatidylcholines in cell cultures .
  • Pathway Enrichment Analysis : Map This compound-associated metabolites to KEGG pathways (e.g., glycerophospholipid metabolism) using tools like MetaboAnalyst .
  • Functional Knockdown : Employ CRISPR/Cas9 to silence enzymes (e.g., choline kinase) and assess metabolic flux changes via LC-HRMS .

How should researchers design studies to investigate this compound’s interaction with biomembranes?

Advanced Research Focus
Combine biophysical and computational approaches:

  • Membrane Permeability Assays : Use artificial lipid bilayers and fluorescent probes (e.g., Laurdan) to measure perturbation effects .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., POPC) using CHARMM or GROMACS force fields .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane proteins (e.g., GPCRs) under physiological pH and ionic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.